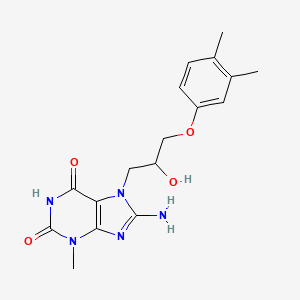
8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, receptor interactions, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N4O4, with a molecular weight of approximately 368.41 g/mol. Its structure features a purine core modified with an amino group and a side chain containing a dimethylphenoxy group and a hydroxypropyl moiety.
Antiproliferative Effects
Research has demonstrated that derivatives of purines exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the synthesis and evaluation of several purine derivatives, including the compound , which showed promising results against human cancer cell lines such as SW480 and PC3. The compound exhibited moderate growth inhibition at concentrations around 10 µM, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in nucleotide metabolism. Specifically, it has been suggested that the compound may inhibit thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. Inhibition of TP can lead to reduced tumor vascularization and growth, making it a target for cancer therapies .
Case Studies
-
In Vitro Studies
- A series of experiments were conducted to evaluate the antiproliferative effects of various purine derivatives, including our compound. Results indicated that compounds with similar structural motifs tended to show enhanced activity against cancer cell lines compared to their non-modified counterparts.
- Receptor Binding Studies
Data Table: Biological Activity Summary
| Activity Type | Cell Line Tested | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antiproliferative | SW480 | 10 | Moderate growth inhibition |
| Antiproliferative | PC3 | 10 | Moderate growth inhibition |
| Enzyme Inhibition | Thymidine Phosphorylase | N/A | Inhibition observed |
Propriétés
IUPAC Name |
8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-9-4-5-12(6-10(9)2)26-8-11(23)7-22-13-14(19-16(22)18)21(3)17(25)20-15(13)24/h4-6,11,23H,7-8H2,1-3H3,(H2,18,19)(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULHJARBXXEOLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N)N(C(=O)NC3=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














